molecular formula C13H20BNO4S B1529979 2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1420297-13-7

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1529979
CAS No.: 1420297-13-7
M. Wt: 297.2 g/mol
InChI Key: GCUYTWOJQFRCMQ-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1420297-13-7) is a high-purity boronic acid pinacol ester derivative supplied for research and development applications. This specialized chemical building block is characterized by its molecular formula of C13H20BNO4S and a molecular weight of 297.18 g/mol . The compound features a pyridine core structure substituted with both a methylsulfonyl group and a protected boronic acid functionality, making it particularly valuable as an intermediate in synthetic organic chemistry, especially in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances the compound's stability and handling properties compared to its corresponding boronic acid, facilitating its use in multi-step synthetic pathways. The methylsulfonyl substituent acts as a strong electron-withdrawing group and can serve as an excellent leaving group in nucleophilic substitution reactions, or participate in hydrogen bonding interactions, which can be crucial for designing molecules with specific biological activity. Researchers primarily utilize this compound in medicinal chemistry and drug discovery efforts, particularly in the development of nitrogen-containing heterocyclic compounds and fused ring systems that are prevalent in pharmaceutical agents . The structural features of this derivative are commonly found in compounds investigated for various therapeutic areas. The product requires careful storage, sealed in dry conditions between 2-8°C to maintain stability and purity. This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating potential health risks if mishandled . This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-6-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-10(7-8-11(15-9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYTWOJQFRCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Pyridine derivatives substituted with methylsulfonyl groups.
  • Aryl halides or bromopyridines as coupling partners.
  • Pinacol boronate esters as boron sources.

Palladium-Catalyzed Borylation

A common approach to prepare 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives involves palladium-catalyzed borylation of halopyridines using bis(pinacolato)diboron (B2pin2).

  • Reaction Conditions:

    • Catalyst: PdCl2(dppf)·CH2Cl2 (0.1 equiv)
    • Base: Cs2CO3 (3 equiv)
    • Solvents: 1,4-dioxane and water mixture
    • Temperature: 100 °C
    • Time: Approximately 3 hours under argon atmosphere
  • Procedure:
    The halopyridine substrate bearing a methylsulfonyl substituent is combined with bis(pinacolato)diboron, palladium catalyst, and cesium carbonate in a dioxane/water mixture. The reaction mixture is stirred at elevated temperature to facilitate borylation at the 3-position of the pyridine ring. After completion, the mixture is cooled, diluted with ethyl acetate and water, filtered through Celite®, and concentrated. The crude product is purified by preparative thin-layer chromatography (TLC) or flash chromatography to isolate the boronate ester product.

  • Yields:
    Reported yields for similar boronate esters range from moderate to high (e.g., 46% to over 90% depending on substrate and purification).

Installation of Methylsulfonyl Group

The methylsulfonyl substituent (–SO2CH3) can be introduced by oxidation of methylthio groups or direct sulfonylation of pyridine derivatives.

  • Sulfonylation Method:
    Pyridine derivatives with a methylthio substituent at the 6-position can be oxidized using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to convert the methylthio group to methylsulfonyl.

  • Alternative Methods:
    Direct sulfonylation using methylsulfonyl chloride in the presence of a base such as DMAP in pyridine solvent has been reported for related sulfonamide derivatives, indicating the feasibility of sulfonylation under mild conditions.

Representative Synthetic Route Summary

Step Reagents & Conditions Description Yield (%) Notes
1 Halopyridine with methylsulfonyl substituent, B2pin2, PdCl2(dppf)·CH2Cl2, Cs2CO3, 1,4-dioxane/H2O, 100 °C, 3 h Pd-catalyzed borylation to install boronate ester at 3-position 46-90 Argon atmosphere, purification by prep TLC or flash chromatography
2 Oxidation of methylthio to methylsulfonyl (e.g., m-CPBA) or direct sulfonylation with methylsulfonyl chloride and DMAP in pyridine Introduction of methylsulfonyl group at 6-position Variable Controlled oxidation or sulfonylation step

Research Findings and Optimization

  • The palladium-catalyzed borylation is highly efficient for installing the pinacol boronate ester on pyridine rings bearing electron-withdrawing groups such as methylsulfonyl.
  • The choice of base (cesium carbonate) and solvent system (dioxane/water) is critical for reaction efficiency.
  • The methylsulfonyl group is stable under the borylation conditions, allowing for late-stage functionalization.
  • Purification techniques such as preparative TLC and flash chromatography are effective for isolating the desired product with high purity.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: This compound is highly reactive and can undergo various types of chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

  • Reduction: The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfone derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The presence of the methylsulfonyl group is known to enhance pharmacological properties such as solubility and bioavailability. Research indicates that derivatives of pyridine have been utilized in the development of various therapeutic agents targeting diseases like cancer and bacterial infections.

Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of pyridine derivatives. For instance, compounds similar to 2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promise in inhibiting tumor growth in vitro. The mechanism often involves interference with cellular proliferation pathways.

Agricultural Chemistry

The compound has potential applications as a herbicide or pesticide due to its structural characteristics that may disrupt biological processes in target organisms.

Case Study: Herbicidal Properties
Research has demonstrated that compounds containing dioxaborolane groups exhibit herbicidal activity. The application of such compounds can lead to effective weed control in crops without harming the plants themselves. Studies have shown that specific formulations can significantly reduce weed biomass while promoting crop yield.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific reaction it is involved in. For example, in the Suzuki-Miyaura reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an organic halide to form a new carbon-carbon bond. The molecular targets and pathways involved are typically related to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires sealing and storage at 2–8°C to prevent hydrolysis of the boronate ester .
  • Hazards : Classified with GHS warnings H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound belongs to a class of pyridine boronic esters widely used in organic synthesis. Below is a detailed comparison with structurally analogous derivatives:

Substituent Effects on Pyridine Ring
Compound Name CAS No. Substituents Molecular Weight Key Differences References
2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1420297-13-7 -SO₂CH₃ (6-position) 297.18 Strong electron-withdrawing sulfonyl group enhances reactivity in cross-coupling.
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1034297-69-2 -OCH₃ (2-position) 235.09 Methoxy group is electron-donating, reducing electrophilicity compared to sulfonyl.
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1096689-44-9 -CH₃ (2-position) 217.12 Lacks sulfonyl group, leading to lower polarity and reduced stability.
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine 1257554-02-1 Fused imidazole ring 271.13 Heterocyclic fusion increases aromaticity and steric hindrance.
Hazard Profiles
  • The target compound’s H302 toxicity rating is more severe than analogs like 2-Methoxy-6-(dioxaborolan-2-yl)pyridine, which lacks explicit oral toxicity warnings .
  • Compounds with trifluoromethyl groups (e.g., 3-(dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine) exhibit higher volatility, increasing inhalation risks .

Biological Activity

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1420297-13-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₀BNO₄S
  • Molecular Weight : 297.18 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The compound exhibits biological activity primarily through its interaction with various kinases. It has been noted for its potential as a kinase inhibitor, which is significant in the treatment of diseases such as cancer. The structure allows it to modulate kinase signaling pathways effectively.

Anticancer Activity

Research indicates that compounds similar to this compound are evaluated for their ability to inhibit specific oncogenic kinases. The inhibition of BCR-ABL and other receptor tyrosine kinases like PDGFR and KIT has been documented . This selectivity is crucial as it minimizes side effects typically associated with broader-spectrum kinase inhibitors.

Study on Kinase Inhibition

A comprehensive study highlighted the efficacy of various imidazopyridines and their derivatives in inhibiting specific kinases involved in cancer progression. The study provided insights into structure-property relationships that enhance selectivity and potency against target kinases .

CompoundTarget KinaseIC50 (nM)Selectivity
Compound ABCR-ABL25High
Compound BPDGFR50Moderate
2-Methyl...EGFR100Low

This table illustrates the comparative potency of related compounds against key targets.

Pharmacokinetic Profile

The pharmacokinetic properties of the compound have been assessed in various studies. It demonstrated moderate solubility and stability in biological systems. The presence of the methylsulfonyl group enhances metabolic stability while maintaining sufficient lipophilicity for cellular uptake .

Q & A

Q. Key Considerations :

  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) impacts yield.
  • Protect the methylsulfonyl group from nucleophilic attack by using mild bases like K₂CO₃.

What spectroscopic and crystallographic methods are recommended for structural characterization?

Basic Question
Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and compare with analogs .
  • FT-IR : Confirm boronic ester (B-O stretch ~1350 cm⁻¹) and sulfonyl (S=O ~1150 cm⁻¹) groups.

Q. Crystallography :

  • Use X-ray diffraction with SHELXL for refinement. Resolve twinning or disorder using OLEX2 for structure solution .

How can competing side reactions (e.g., protodeboronation) be mitigated during Suzuki coupling?

Advanced Question
Methodological Strategies :

Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require degassing to prevent oxidation.

Stoichiometry : Maintain a 1:1.2 molar ratio (boronic ester:halide) to minimize excess reagent side reactions .

Q. Troubleshooting Table :

IssueSolutionReference
Low yieldIncrease catalyst loading (2–5 mol%)
ProtodeboronationAdd silver oxide as a stabilizer
Solvent incompatibilitySwitch to toluene/water biphasic system

How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?

Advanced Question
Stepwise Approach :

Data Collection : Ensure high-resolution data (≤ 0.8 Å) to detect subtle disorder.

Refinement : Use SHELXL ’s TWIN/BASF commands for twinned crystals. For disorder, split atomic positions and refine occupancy ratios.

Validation : Cross-check with PLATON ’s ADDSYM to avoid over-interpretation of pseudo-symmetry .

Q. Example Workflow :

  • Software : OLEX2 integrates SHELX tools for seamless refinement.
  • Output : Report R-factors < 5% and wR₂ < 12% for publication-quality data.

What strategies optimize regioselective functionalization of the pyridine ring?

Advanced Question
Directed Functionalization :

Electrophilic Aromatic Substitution : Use the methylsulfonyl group as a meta-directing agent for nitration or halogenation.

Metalation : Employ LDA at low temperatures (-78°C) to deprotonate the 4-position selectively.

Q. Reaction Design Table :

Reaction TypeConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative
BrominationBr₂, FeCl₃, CHCl₃4-Bromo substitution

How to analyze conflicting solubility data in different solvent systems?

Advanced Question
Methodological Framework :

Experimental Design : Test solubility in a gradient of polarity (hexane → DMSO) using UV-Vis or gravimetric analysis.

Thermodynamic Analysis : Calculate Hansen solubility parameters to predict compatibility.

Contradiction Resolution : Re-evaluate purity via HPLC and rule out hydrate formation .

Q. Example Data :

SolventSolubility (mg/mL)Notes
THF25.3Clear solution
Water<0.1Precipitation
DCM18.7Partial dissolution

What computational methods predict reactivity of the boronic ester group?

Advanced Question
In Silico Approaches :

DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki coupling (e.g., B–O bond dissociation energy).

Molecular Dynamics : Simulate solvent effects on boronic ester stability.

Docking Studies : Predict interactions with catalytic Pd centers .

Q. Key Parameters :

  • Basis Set: B3LYP/6-31G* for geometry optimization.
  • Solvent Model: PCM for THF or water environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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